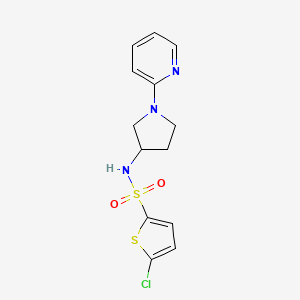

5-氯-N-(1-(吡啶-2-基)吡咯烷-3-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

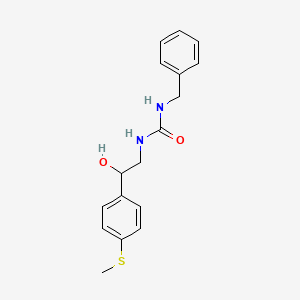

This compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

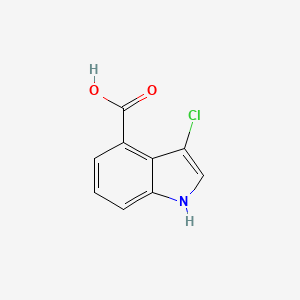

The synthesis of this compound involves the use of different cyclic or acyclic precursors . The pyrrolidine ring is constructed from these precursors under certain reaction conditions. The ring can also be functionalized using preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

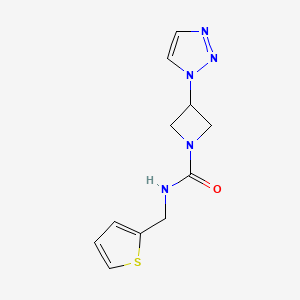

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a thiophene-2-carboxamide group . The average weight of the molecule is 474.936 and the monoisotopic weight is 474.092867128 .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .科学研究应用

Drug Discovery and Development

This compound has been investigated for its potential as a drug candidate. Although specific therapeutic indications are not readily available, researchers have explored its pharmacological properties. Further studies are needed to elucidate its mechanism of action and potential targets .

RORγt Inhibition

The compound has shown excellent potency towards RORγt (retinoic acid receptor-related orphan receptor gamma), a transcription factor involved in immune regulation. RORγt inhibition is relevant in autoimmune diseases and cancer immunotherapy. However, undesirable activity against pregnane X receptor (PXR) was observed, which upregulates proteins involved in detoxification and clearance of foreign substances .

Dual CDK6 and CDK9 Inhibition

Researchers have identified derivatives of this compound as potent dual inhibitors of cyclin-dependent kinases (CDKs) 6 and 9. CDKs play a crucial role in cell cycle regulation, making them promising therapeutic targets for cancer treatment. Compound 66 demonstrated balanced efficacy against both CDK6 and CDK9, with superior selectivity over CDK2 .

Anti-Tubercular Activity

Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed based on this scaffold. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. While specific results are not provided, this line of research highlights the compound’s potential in combating tuberculosis .

Alpha-Amino Acid Amide Derivatives

Structurally, this compound belongs to the class of alpha amino acid amides. Understanding its chemical properties and interactions with biological systems is essential for further exploration .

属性

IUPAC Name |

5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S2/c14-11-4-5-13(20-11)21(18,19)16-10-6-8-17(9-10)12-3-1-2-7-15-12/h1-5,7,10,16H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUKKYBQKHVSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)

![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)

![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)

![7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2567793.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2567800.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)